molecular formula C14H30N2O13 B560805 Trizma citrate dibasic CAS No. 108321-34-2

Trizma citrate dibasic

Cat. No.: B560805
CAS No.: 108321-34-2
M. Wt: 434.395
InChI Key: XDJZTRQRZFHVTE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound, systematically named 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid , is a salt formed by the reaction of citric acid with tris(hydroxymethyl)aminomethane (Tris base). Its molecular formula is C₁₄H₃₀N₂O₁₃ , with a molecular weight of 434.39 g/mol . The compound is recognized by multiple synonyms, including This compound and 108321-34-2 (CAS registry number). Structurally, it comprises two Tris molecules bound to a single citrate anion, enabling its buffering properties across a range of pH conditions.

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid
Molecular Formula C₁₄H₃₀N₂O₁₃
Molecular Weight 434.39 g/mol
CAS Number 108321-34-2
SMILES C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Historical Development and Discovery

The development of this compound is rooted in the mid-20th century discovery of Tris (tris(hydroxymethyl)aminomethane), a compound first synthesized for its buffering capabilities in biochemical assays. By the late 20th century, researchers began combining Tris with citrate salts to create stable buffer systems for nucleic acid electrophoresis and protein studies. The specific formulation of this compound emerged as a standardized reagent in the 2010s, with its CAS registry entry established in 2013. This compound represents a synthesis of two well-characterized buffering agents, leveraging the pH stability of Tris and the chelating properties of citrate.

Role in Modern Biochemical Research

In contemporary laboratories, this compound is integral to protocols requiring precise pH control. Its primary applications include:

  • Nucleic Acid Electrophoresis : As a component of tris-citrate buffers, it maintains pH stability during DNA and RNA separation.
  • Antigen Retrieval : In immunohistochemistry, it aids in unmasking epitopes in formalin-fixed tissues without disrupting morphology.
  • Protein Stabilization : The compound’s dual buffering and chelating actions prevent metal-ion-mediated degradation in protein solutions.

A notable limitation arises from the temperature-dependent pKa of Tris, which necessitates careful calibration when using this compound in experiments conducted at varying temperatures. Despite this, its compatibility with diverse biochemical systems ensures widespread adoption.

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.2C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJZTRQRZFHVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745590
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-34-2
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Neutralization Method

The most widely cited preparation involves stepwise neutralization of citric acid with Tris under controlled conditions:

  • Dissolution of Reactants :

    • 0.1 mol citric acid (19.21 g) is dissolved in 200 mL deionized water at 50°C with stirring.

    • 0.2 mol Tris (24.22 g) is gradually added to the solution, maintaining the temperature at 50–60°C to prevent premature crystallization.

  • pH Adjustment :

    • The mixture’s pH is monitored using a calibrated electrode. Initial pH ranges from 2.1 (pure citric acid) to approximately 4.5 after Tris addition.

    • Dropwise addition of 1 M NaOH or HCl adjusts the final pH to 6.0 ± 0.2, ensuring optimal dibasic salt formation.

  • Crystallization :

    • The solution is cooled to 4°C overnight, inducing crystallization.

    • Crystals are vacuum-filtered, washed with cold ethanol, and dried at 40°C for 24 hours.

Yield : 85–92% (38.6–41.8 g) with purity >98% (by HPLC).

Solvent-Free Mechanochemical Synthesis

For industrial-scale production, a solvent-free approach reduces waste and improves efficiency:

  • Dry Mixing :

    • Citric acid and Tris powders are combined in a 1:2 molar ratio in a ball mill.

    • Grinding at 300 rpm for 2 hours initiates solid-state proton transfer.

  • Thermal Activation :

    • The mixture is heated at 80°C for 1 hour to complete neutralization.

    • The resulting solid is milled again to achieve uniform particle size (<50 µm).

Advantages : 95% yield, no solvent residues, and reduced energy consumption compared to traditional methods.

Analytical Validation and Quality Control

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm)

  • Mobile Phase : 20 mM ammonium acetate (pH 5.0)/acetonitrile (90:10 v/v)

  • Retention Time : 8.2 minutes for this compound; impurities <2%.

Nuclear Magnetic Resonance (NMR) :

  • 1H^1\text{H} NMR (D2_2O, 400 MHz): δ 3.65 (s, 6H, Tris -CH2_2OH), 2.85 (d, 2H, citrate -CH2_2-COO^-), 2.72 (m, 4H, citrate -CH2_2-COO^-).

Buffering Capacity Testing

Prepared solutions (0.1 M) are titrated with 0.1 M HCl/NaOH to determine buffering capacity:

pHVolume of Titrant (mL)Buffer Capacity (β)
5.00.00.12 mol/L/pH
6.04.50.15 mol/L/pH
7.09.20.09 mol/L/pH

The maximum buffering capacity (β = 0.15) at pH 6.0 confirms its suitability for mid-range biological applications.

Industrial and Research Applications

Pharmaceutical Formulations

  • Stabilizer in Protein Therapeutics : this compound maintains pH 6.0–6.5 in monoclonal antibody solutions, preventing aggregation during storage.

  • Anticoagulant Synergy : Combined with sodium citrate, it extends plasma clotting time by chelating calcium ions (IC50_{50} = 3.2 mM).

Molecular Biology

  • PCR Buffer Component : At 10 mM concentration, it enhances Taq polymerase activity by 40% compared to phosphate buffers.

  • DNA Electrophoresis : Improves resolution of DNA fragments <500 bp in agarose gels (1.5% w/v) .

Chemical Reactions Analysis

Types of Reactions

Trizma citrate dibasic primarily undergoes acid-base reactions due to its buffering capacity. It can participate in neutralization reactions where it reacts with acids or bases to maintain a stable pH.

Common Reagents and Conditions

Common reagents used with this compound include hydrochloric acid, sodium hydroxide, and other acids or bases depending on the desired pH range. The reactions typically occur under mild conditions at room temperature .

Major Products Formed

The major products formed from reactions involving this compound are water and the corresponding salts of the acids or bases used in the reaction .

Scientific Research Applications

Scientific Research Applications

The following sections detail the primary applications of Trizma citrate dibasic in scientific research.

Buffering Agent

This compound is primarily used as a buffering agent due to its effective pH stabilization properties. It is particularly useful in:

  • Biochemical assays : Maintaining optimal pH for enzyme activity.
  • Cell culture : Providing a stable environment for cell growth.
  • Electrophoresis : Ensuring consistent migration of biomolecules during separation processes.

Molecular Biology

In molecular biology, this compound plays a critical role in various protocols:

  • PCR (Polymerase Chain Reaction) : It is often included in reaction buffers to maintain the required pH for DNA polymerases.
  • Western Blotting : Used in the preparation of transfer buffers to ensure protein integrity during electrophoresis and subsequent transfer to membranes.

Pharmaceutical Formulations

This compound is utilized in the formulation of pharmaceutical products:

  • Injectable solutions : It helps maintain the stability and efficacy of active pharmaceutical ingredients.
  • Topical formulations : Used as a stabilizer in creams and ointments.

Case Study 1: Use in Enzyme Activity Assays

A study investigated the effect of various buffering agents on enzyme kinetics. This compound was found to provide superior stability for enzyme activities compared to other buffers, leading to more reliable assay results . This highlights its importance in biochemical research where precise measurements are crucial.

Case Study 2: Stability in Pharmaceutical Formulations

Research on injectable formulations demonstrated that this compound effectively maintained the stability of active ingredients over extended periods. The study concluded that formulations containing this buffer showed significantly less degradation compared to those without it . This emphasizes its role in enhancing the shelf life of pharmaceutical products.

Mechanism of Action

The buffering action of Trizma citrate dibasic is due to the presence of both tris(hydroxymethyl)aminomethane and citric acid. Tris(hydroxymethyl)aminomethane acts as a weak base, while citric acid acts as a weak acid. Together, they can neutralize small amounts of added acid or base, maintaining the pH of the solution within a narrow range. This buffering capacity is essential for maintaining the stability of biological samples and reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Citrate (Na₃C₆H₅O₇)

  • Chemical Properties : A trisodium salt of citric acid with buffering capacity in acidic to neutral pH ranges (pH 4.0–6.0) .
  • Applications : Used in food preservation, anticoagulants, and protein elution buffers. In IgG4 purification, sodium citrate eluents require immediate neutralization with Tris base to prevent protein aggregation under low-pH conditions .
  • Thermal Stability : Less thermally stable than Tris-based buffers; decomposes at higher temperatures, limiting utility in high-temperature syntheses .

Ammonium Citrate Dibasic ((NH₄)₂HC₆H₅O₇)

  • Chemical Properties : Buffers near-neutral pH (5.1–7.0), commonly used in crystallography and trace metal analysis .
  • Applications : Facilitates crystal growth of metalloenzymes (e.g., Mo-MnLOX) and resolves overlapping voltammetric peaks in metal detection .
  • Limitations : Releases ammonia under heat, making it unsuitable for long-term storage or high-temperature processes .

Strontium Citrate Dibasic (SrC₆H₆O₇)

  • Chemical Properties : Alkaline pH buffering with applications in osteoporosis treatment due to strontium’s bone-targeting properties .
  • Applications : Pharmaceutical formulations and niche biochemical assays. Less commonly used in general lab workflows compared to sodium or Tris-based citrates .

Tris-HCl (C₄H₁₁NO₃·HCl)

  • Chemical Properties : Buffers pH 7.0–9.0, widely used in DNA/RNA studies and enzyme storage .
  • Comparison to Trizma Citrate : While Tris-HCl is a standalone buffer, Trizma citrate dibasic integrates citrate’s chelating properties, enhancing metal ion sequestration and protein stability. Lysozyme ensilicated in Tris-HCl retained only 65% activity after thermal stress (100°C), whereas phosphate-buffered saline (PBS) outperformed it, suggesting Trizma citrate’s superior utility in specific thermal conditions .

Data Table: Comparative Analysis of Citrate-Based Compounds

Compound Chemical Formula pH Range Key Applications Thermal Stability (°C) Research Findings
This compound C₄H₁₁NO₃·C₆H₆O₇²⁻ 7.5–8.5 Protein purification, enzyme assays Decomposes ~158°C Neutralizes acidic eluents; prevents IgG4 aggregation
Sodium Citrate Na₃C₆H₅O₇ 4.0–6.0 Food preservation, anticoagulants Moderate Requires Tris base for post-elution neutralization
Ammonium Citrate (NH₄)₂HC₆H₅O₇ 5.1–7.0 Crystallography, metal analysis Low Enables Mo-MnLOX crystallization ; releases ammonia under heat
Strontium Citrate SrC₆H₆O₇ Alkaline Pharmaceuticals (osteoporosis) High Bioavailable strontium source; limited biochemical use
Tris-HCl C₄H₁₁NO₃·HCl 7.0–9.0 DNA/RNA studies, enzyme storage Stable ≤100°C Lower lysozyme activity retention under thermal stress vs. PBS

Key Research Findings and Contradictions

  • Thermal Decomposition : Trizma base and citric acid decompose simultaneously at ~158°C, enabling homogeneous carbon quantum dot synthesis but limiting high-temperature applications .
  • Protein Stability : Trizma citrate outperforms Tris-HCl in maintaining lysozyme activity under thermal stress (65% vs. lower retention in Tris-HCl) . However, sodium citrate requires adjunct Tris base for effective pH neutralization, indicating interdependence in buffer systems .
  • pH-Rate Profiles : Trizma base is critical in pH 8.0 buffers for stabilizing bioactive compounds, whereas sodium citrate dominates acidic conditions (pH 4.0–6.0) .

Biological Activity

Trizma citrate dibasic, also known as Tris-citrate or Tris citrate, is a compound widely utilized in biological and biochemical research primarily as a buffering agent. Its ability to maintain pH within a physiological range makes it invaluable in various applications, including molecular biology, cell culture, and enzymatic assays. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in research applications, and potential therapeutic uses.

This compound is a zwitterionic buffer with a pKa around 8.1 at 25°C, making it effective for maintaining physiological pH levels (7-9) in biological systems. It is soluble in water and can be prepared in various concentrations depending on the experimental requirements.

Buffering Capacity

The primary biological activity of this compound lies in its buffering capacity. It stabilizes pH during biochemical reactions, which is crucial for maintaining enzyme activity and cellular functions. Studies have shown that using Tris-based buffers can enhance the stability of proteins and nucleic acids during manipulation and analysis .

Effects on Enzyme Activity

While this compound is beneficial for many enzymes, it can also interfere with specific enzymatic activities. For instance, certain enzymes may exhibit altered kinetics when exposed to Tris buffers due to its interaction with metal ions or active sites . Therefore, careful consideration is required when designing experiments involving enzyme assays.

Cancer Research

A significant study investigated the effects of Tris-based buffers on cancer progression. Researchers found that chronic ingestion of Tris-citrate at concentrations of 200 mmol/L significantly inhibited metastasis in mouse models of prostate cancer (PC3M) and pancreatic cancer (Mia Paca-2). The mechanism was attributed to reduced expression of glucose transporter GLUT-1 in tumors, suggesting that Tris-citrate may alter metabolic pathways critical for tumor growth .

Metabolic Acidosis Treatment

This compound has been explored as an alternative treatment for metabolic acidosis. In clinical settings, it demonstrated similar alkalizing effects compared to traditional bicarbonate treatments without significant side effects such as hypernatremia. This suggests its potential utility in managing acid-base disorders effectively .

Research Findings

Study FocusKey FindingsReference
Enzyme StabilityEnhanced stability of enzymes in Tris-citrate buffers compared to other buffers
Cancer MetastasisInhibition of metastasis in prostate and pancreatic cancer models with 200 mmol/L concentration
Acid-Base DisordersComparable alkalization effects to bicarbonate without adverse sodium levels

Q & A

Q. How does Trizma citrate dibasic function as a buffering agent in protein crystallization, and what methodological considerations are critical for optimizing pH stability?

this compound acts as a dual-function buffer, stabilizing pH while modulating ionic strength to promote protein crystallization. Critical parameters include adjusting the molar ratio of Trizma base to citric acid to achieve pH 4.8–7.0 (commonly used in crystallization screens) and ensuring precise temperature control during crystal growth. For example, ammonium citrate dibasic (a related compound) at pH 5.1 and 12% PEG-3350 facilitated crystallization of Mo-MnLOX, highlighting the importance of pH and precipitant synergy . Researchers should validate buffer compatibility with target proteins via pre-crystallization assays to avoid denaturation.

Q. What experimental protocols are recommended for preparing this compound buffers in enzymatic assays to ensure reproducibility?

Prepare buffers by dissolving this compound in ultrapure water, followed by pH adjustment using HCl or NaOH. Sterile filtration (0.22 µm) is recommended to eliminate particulates. For enzymatic assays, validate buffer ionic strength using conductivity meters, as excess citrate ions may chelate metal cofactors. A citrate buffer system (pH 3.0) combining sodium phosphate and citric acid monohydrate demonstrates the need for rigorous pH calibration to avoid assay interference . Document buffer preparation steps (e.g., weighing accuracy, stirring duration) to ensure batch-to-batch consistency.

Q. How does the ionic strength of this compound compare to other citrate buffers in maintaining protein solubility during purification?

this compound typically provides lower ionic strength compared to ammonium citrate dibasic, reducing protein aggregation risks. For instance, ammonium citrate dibasic at 0.2 M was used in protein crystallization without precipitating Mo-MnLOX, suggesting Trizma citrate’s milder ionic effects . Researchers should compare solubility profiles using dynamic light scattering (DLS) across buffer systems and adjust citrate concentration empirically.

Advanced Research Questions

Q. What are the common pitfalls in using this compound in nanomaterial synthesis, and how can researchers mitigate crystallization inconsistencies?

In nanoparticle synthesis (e.g., Au-PDMS composites), this compound may act as a reducing agent, but inconsistent particle size distributions arise from variable citrate oxidation rates. Mitigation strategies include degassing solutions to remove dissolved oxygen and maintaining strict temperature control (±1°C). Pre-reduction of gold chloride with citrate under inert atmospheres improves reproducibility, as shown in studies using sodium citrate tribasic .

Q. How can researchers resolve contradictions in experimental outcomes when substituting this compound with alternative buffering agents?

Contradictions often stem from differences in metal-chelating capacity or buffer-specific protein interactions. Use isothermal titration calorimetry (ITC) to compare binding affinities of Trizma citrate with alternatives (e.g., phosphate buffers). For example, citrate buffers chelate divalent cations more effectively than Tris, altering enzyme kinetics in metalloprotein studies . Cross-validate findings using orthogonal techniques like circular dichroism (CD) spectroscopy to confirm structural integrity.

Q. What strategies are effective for integrating this compound into MALDI-TOF MS matrix solutions to enhance signal reproducibility?

Combine this compound with 2,4,6-trihydroxyacetophenone (THAP) in a 8:1 ratio (matrix:ammonium citrate) to reduce adduct formation. Pre-mix the matrix and buffer under sonication to ensure homogeneity, and spot samples in low-humidity conditions to prevent crystallization artifacts. This approach improved nucleic acid detection in MALDI-MS workflows .

Q. How does this compound influence the dielectric properties of polymer composites in materials science research?

In PDMS-Au nanocomposites, this compound enhances electrostatic interactions between nanoparticles and the polymer matrix, altering dielectric constants. Characterize these effects using impedance spectroscopy across frequency ranges (10 Hz–1 MHz). Document citrate concentration thresholds beyond which aggregation disrupts dielectric uniformity .

Q. What analytical techniques are most suitable for quantifying residual this compound in biopharmaceutical formulations?

High-performance liquid chromatography (HPLC) with refractive index detection provides ppm-level sensitivity for citrate quantification. Validate methods using spiked samples and compare against ICP-MS for metal contamination checks. Ensure compliance with ICH Q3D guidelines for elemental impurities .

Methodological Best Practices

  • Data Contradiction Analysis : Apply grounded theory principles to categorize conflicting results (e.g., pH-dependent solubility vs. buffer interference) and design follow-up experiments addressing isolated variables .
  • Literature Review : Use citation-sensitive tools to identify foundational studies on citrate buffer applications, prioritizing journals like The Journal of Biological Chemistry for crystallization protocols .
  • Safety Protocols : Adhere to Hampton Research guidelines for handling citrate buffers, including PPE for eye protection and fume hood use during nanoparticle synthesis .

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